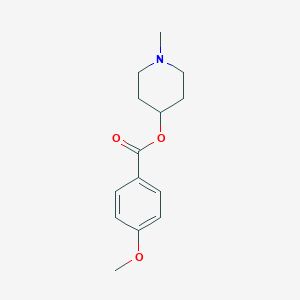![molecular formula C26H27NO5 B257402 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257402.png)
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various scientific fields, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of certain enzymes, as mentioned above. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been shown to have anti-inflammatory and potential anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been shown to have anti-inflammatory and potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. In addition, this compound has also shown promise as an anti-inflammatory agent and a potential anticancer agent.
The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy in humans. In addition, the synthesis method of this compound may be complex and require specialized equipment, which may limit its use in certain labs.
Orientations Futures
There are several future directions for the research of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include:
1. Further research to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of this compound for the treatment of Alzheimer's disease and other cognitive disorders.
3. Investigation of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
4. Investigation of the potential anticancer properties of this compound and its use in cancer therapy.
5. Further exploration of the mechanism of action of this compound and its potential use in other scientific fields.
In conclusion, 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has shown promising results in various scientific fields. Its potential applications in medicine, biochemistry, and pharmacology make it a valuable subject for further research. However, further research is needed to determine its safety and efficacy in humans and to explore its potential in other scientific fields.
Méthodes De Synthèse
The synthesis method of 1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by the reaction of the resulting intermediate with 2,3-dimethyl-2-butene-1-ol in the presence of trifluoroacetic acid. This reaction produces the desired compound in good yields.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function and memory.
In pharmacology, this compound has shown potential as a lead compound for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. In addition, this compound has also shown promise as an anti-inflammatory agent and a potential anticancer agent.
Propriétés
Nom du produit |
1-(4-Ethoxyphenyl)-6,8-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Formule moléculaire |
C26H27NO5 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-6,8-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H27NO5/c1-4-30-18-9-7-17(8-10-18)23-22-24(28)21-16(3)12-15(2)13-20(21)32-25(22)26(29)27(23)14-19-6-5-11-31-19/h7-10,12-13,19,23H,4-6,11,14H2,1-3H3 |
Clé InChI |
BIASVVJIUBJTKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC(=CC(=C5C3=O)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC(=CC(=C5C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)





![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)
![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
